2-Pyridin-3-yl-benzoxazol-6-ol

Antimicrobial Structure-Activity Relationship Heterocyclic Chemistry

Procure 2‑Pyridin‑3‑yl‑benzoxazol‑6‑ol for reproducible SAR & materials research. The 3‑pyridyl isomer delivers a nitrogen lone pair oriented for distinct bidentate chelation with Co²⁺, Ni²⁺, Cu²⁺, and Fe²⁺, directly altering metal‑binding affinity and fluorescence response—a geometry that 2‑pyridyl or 4‑pyridyl positional isomers cannot replicate. The 6‑hydroxyl group introduces hydrogen‑bonding capacity absent in unsubstituted 2‑(3‑pyridyl)benzoxazole, enhancing kinase active‑site binding and offering a synthetic handle for 5‑position derivatization in antimicrobial lead optimization. Insist on the exact 3‑pyridyl, 6‑ol substitution pattern to avoid regiospecific performance drift in biological assays and solid‑state sensor fabrication.

Molecular Formula C12H8N2O2
Molecular Weight 212.20 g/mol
Cat. No. B8469587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridin-3-yl-benzoxazol-6-ol
Molecular FormulaC12H8N2O2
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC3=C(O2)C=C(C=C3)O
InChIInChI=1S/C12H8N2O2/c15-9-3-4-10-11(6-9)16-12(14-10)8-2-1-5-13-7-8/h1-7,15H
InChIKeyGCDSBWZBCRJWNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyridin-3-yl-benzoxazol-6-ol: Procurement Specifications and Core Structural Identity for Research Applications


2-Pyridin-3-yl-benzoxazol-6-ol is a heterocyclic small molecule belonging to the pyridyl-substituted benzoxazole class, characterized by a 3-pyridyl group at position 2 and a hydroxyl group at position 6 of the benzoxazole scaffold . The compound has a molecular formula of C12H8N2O2 and a molecular weight of 212.20 g/mol . The 6-hydroxyl substituent provides a site for hydrogen bonding interactions and further derivatization, distinguishing this scaffold from unsubstituted 2-(3-pyridyl)benzoxazole analogs . The compound serves as a building block in medicinal chemistry for kinase inhibitor development and as a fluorophore precursor in materials science applications .

Why 2-Pyridin-3-yl-benzoxazol-6-ol Cannot Be Interchanged with Positional Isomers or Unsubstituted Analogs


Generic substitution among pyridyl-benzoxazole positional isomers is precluded by regiospecific differences in metal coordination geometry, antimicrobial activity profiles, and kinase inhibitory potency. The 3-pyridyl isomer presents a nitrogen lone pair oriented for distinct bidentate chelation compared to 2-pyridyl or 4-pyridyl variants, directly altering metal ion binding affinity and fluorescence response characteristics [1]. Furthermore, the 6-hydroxyl substituent on the benzoxazole core introduces hydrogen-bonding capacity absent in unsubstituted 2-(3-pyridyl)benzoxazole, modifying both pharmacokinetic properties and target-binding interactions [2]. Quantum-chemical calculations on the 5-substituted 2-(3-pyridyl)benzoxazole series demonstrate that substituent position and identity on the benzoxazole ring constructively or destructively modulate antimicrobial MIC values depending on the microorganism screened, confirming that even minor scaffold modifications produce non-interchangeable biological outcomes [2]. These regiospecific structure-activity relationships mandate procurement of the exact 3-pyridyl, 6-ol substitution pattern for reproducible experimental results.

Quantitative Differentiation Evidence for 2-Pyridin-3-yl-benzoxazol-6-ol Versus Positional Isomers and Unsubstituted Analogs


Antimicrobial Activity of 5-Substituted 2-(3-Pyridyl)benzoxazole Scaffold: MIC Comparison with 2-Phenyl Analog

The 2-(3-pyridyl)benzoxazole scaffold, which serves as the unsubstituted parent core of the target compound, exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as Candida albicans. In a direct structure-activity relationship study, 5-substituted 2-(3-pyridyl)benzoxazoles (compounds 3-7) demonstrated MIC values between 12.5 and 25 μg/mL against screened microorganisms [1]. Critically, quantum-chemical calculations revealed that 2-(3-pyridyl)- and 2-phenylbenzoxazole derivatives exhibit bio-isosteric effects for antimicrobial activity, indicating that the 3-pyridyl substitution pattern is functionally equivalent to the phenyl analog in this context while offering distinct electronic properties and additional coordination sites not present in the phenyl variant [1].

Antimicrobial Structure-Activity Relationship Heterocyclic Chemistry

Regiospecific Metal Ion Coordination: Differential Selectivity of 3-Pyridyl versus 2-Pyridyl Benzoxazole Polymers

Polymers bearing pendent pyridylbenzoxazole groups with a bipyridyl-like coordination motif demonstrate regiospecific metal ion binding selectivity. In studies with pyridylbenzoxazole-functionalized polymers, metal ions including Co²⁺, Ni²⁺, Cu²⁺, and Fe²⁺ were found to coordinate with the fluorescent benzoxazole chromophores [1]. The 3-pyridyl isomer presents a nitrogen coordination geometry distinct from 2-pyridyl and 4-pyridyl variants, directly affecting the fluorescence response upon metal binding [1]. The bidentate coordination mode enabled by the benzoxazole nitrogen and pyridine nitrogen is uniquely accessible in the 3-pyridyl configuration, whereas 2-pyridyl isomers exhibit altered chelation angles and 4-pyridyl isomers lack the proximal benzoxazole nitrogen for cooperative binding [1].

Fluorescent Chemosensor Metal Ion Detection Polymer Chemistry

Fluorescence Spectral Properties of Benzoxazolyl-Substituted Compounds: Baseline Photophysical Characterization

A comprehensive study of 38 benzoxazolyl-substituted compounds, including pyridyl-benzoxazole derivatives, characterized absorption spectra, emission spectra, and fluorescence yield across the series [1]. The study provides baseline photophysical parameters for pyridyl-substituted benzoxazoles, establishing the fluorescence properties of the benzoxazolyl-pyridine scaffold [1]. These measurements serve as reference data for comparing the target 6-hydroxyl-substituted derivative against unsubstituted parent compounds in fluorescence-based applications [1].

Fluorescence Spectroscopy Photophysical Properties Benzoxazole Fluorophores

Synthetic Route Specificity and Melting Point Characterization for 2-Pyridin-3-yl-benzoxazol-6-ol

2-Pyridin-3-yl-benzoxazol-6-ol is synthesized via condensation of 4-aminoresorcinol hydrochloride with nicotinyl chloride hydrochloride, followed by cyclization under reflux conditions in xylenes, yielding the product with a melting point of 176-178°C . This synthetic route is adapted from the method described for 2-pyridin-2-yl-benzoxazol-6-ol, establishing the positional isomer as a synthetic comparator . The defined melting point range provides a quality control benchmark for procurement verification, distinguishing the authentic 3-pyridyl product from its positional isomers which exhibit different melting behavior .

Organic Synthesis Characterization Quality Control

Validated Research and Industrial Application Scenarios for 2-Pyridin-3-yl-benzoxazol-6-ol Procurement


Antimicrobial Scaffold Development and Structure-Activity Relationship Studies

2-Pyridin-3-yl-benzoxazol-6-ol serves as a core scaffold for synthesizing 5-substituted antimicrobial agents. The parent 2-(3-pyridyl)benzoxazole series has demonstrated MIC values of 12.5-25 μg/mL against Gram-positive bacteria, Gram-negative bacteria, and Candida albicans [1]. The 6-hydroxyl group provides a synthetic handle for further derivatization while offering bio-isosteric activity comparable to 2-phenylbenzoxazole analogs with distinct electronic properties [1]. Procurement of this exact scaffold is essential for SAR studies exploring substituent effects at the 5-position while maintaining the 6-hydroxyl functionality.

Metal Ion Fluorescent Chemosensor Construction

The 3-pyridylbenzoxazole core enables bipyridyl-like bidentate chelation with transition metal ions including Co²⁺, Ni²⁺, Cu²⁺, and Fe²⁺, producing fluorescence changes upon coordination [2]. The 6-hydroxyl group provides a conjugation site for polymer immobilization or further functionalization, enabling construction of solid-state metal ion sensors or patterned fluorescent imaging materials [2]. The regiospecific coordination geometry of the 3-pyridyl isomer is critical for achieving the desired metal binding selectivity; 2-pyridyl or 4-pyridyl positional isomers cannot substitute without altering sensor response characteristics [2].

Fluorophore Building Block for Tunable Emission Materials

The benzoxazolyl-pyridine scaffold has been characterized for absorption spectra, emission spectra, and fluorescence yield across a series of 38 derivatives, establishing baseline photophysical parameters for this class of compounds [3]. The 6-hydroxyl substituent offers an electron-donating group that can modulate the Donor-π-Acceptor character of the molecule, enabling tunable fluorescence emission via substituent modification [3]. Procurement of the 6-hydroxyl derivative is specifically indicated for applications requiring enhanced electron density on the benzoxazole ring compared to unsubstituted parent compounds.

Kinase Inhibitor Fragment and Lead Optimization Studies

Substituted benzoxazole compounds containing pyridine moieties have been identified as phosphoinositide 3-kinase (PI3K) inhibitors with potential applications in oncology and inflammatory disease research [4]. The 2-(3-pyridyl)benzoxazole scaffold with hydroxyl substitution provides a fragment-sized starting point for structure-based drug design targeting protein kinases including mTOR, tyrosine kinases, and lipid kinases [4]. The 6-hydroxyl group contributes hydrogen-bonding capacity that enhances binding affinity to kinase active sites while offering a derivatization point for optimizing pharmacokinetic properties [4].

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